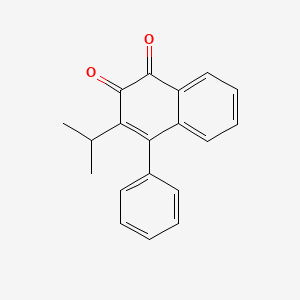
3-Isopropoxy-9H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-9H-beta-carboline is a synthetic compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a class of heterocyclic compounds that incorporate a tricyclic 9H-pyrido[3,4-b]indole framework. These compounds are found in various natural sources, including plants, marine organisms, and mammals .
Métodos De Preparación
The synthesis of 3-Isopropoxy-9H-beta-carboline involves several steps, typically starting with the formation of the beta-carboline core. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a beta-phenylethylamine derivative with a carboxylic acid derivative .
Industrial production methods often involve metal-catalyzed reactions. For example, palladium-catalyzed direct dehydrogenative annulation of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes can be used to synthesize beta-carboline derivatives . These reactions are typically carried out under mild conditions and can achieve good regioselectivity.
Análisis De Reacciones Químicas
3-Isopropoxy-9H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can introduce various functional groups into the beta-carboline framework, such as halogens, alkyl groups, or aryl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative, while reduction with lithium aluminum hydride can yield an alcohol derivative .
Aplicaciones Científicas De Investigación
3-Isopropoxy-9H-beta-carboline has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a therapeutic agent due to its interactions with various biological targets .
In medicine, beta-carbolines, including this compound, are investigated for their potential use as sedatives, anxiolytics, and antitumor agents . They have also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to interact with neurotransmitter receptors .
In industry, these compounds are used in the development of new materials with unique optical properties, such as fluorescence . Their ability to interact with DNA and other biological targets makes them valuable tools in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 3-Isopropoxy-9H-beta-carboline involves its interaction with various molecular targets and pathways. One of the primary targets is the gamma-aminobutyric acid (GABA) A receptor, where it acts as an inverse agonist . This interaction can modulate the activity of the GABAergic system, leading to sedative and anxiolytic effects.
Additionally, this compound can interact with other neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its therapeutic effects in neurodegenerative diseases . The compound’s ability to intercalate into DNA also suggests potential antitumor activity by disrupting DNA replication and transcription .
Comparación Con Compuestos Similares
3-Isopropoxy-9H-beta-carboline is part of a larger family of beta-carboline compounds, which includes harmane, harmine, and harmaline . These compounds share a similar tricyclic structure but differ in their functional groups and biological activities.
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits antitumor and neuroprotective activities.
Harmaline: Used for its hallucinogenic properties and potential therapeutic effects in Parkinson’s disease.
Compared to these compounds, this compound is unique due to its isopropoxy group, which may confer distinct biological activities and pharmacokinetic properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Continued research into its synthesis, chemical reactions, and mechanisms of action will further enhance our understanding of this intriguing compound.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
3-propan-2-yloxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9(2)17-14-7-11-10-5-3-4-6-12(10)16-13(11)8-15-14/h3-9,16H,1-2H3 |
Clave InChI |
AKHQVIZELNFWSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



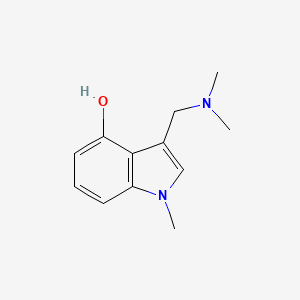
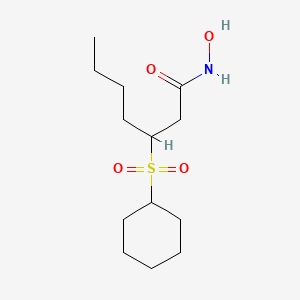
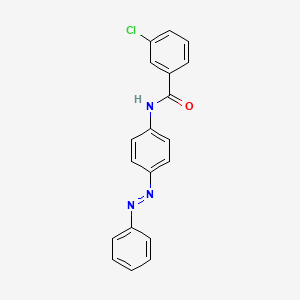

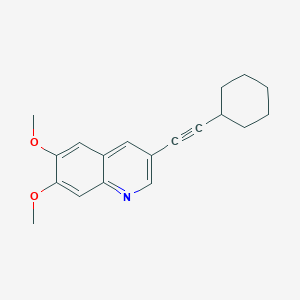
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
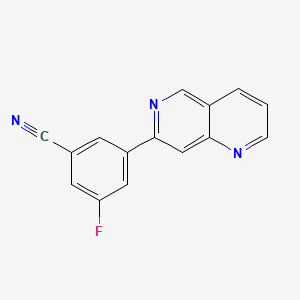
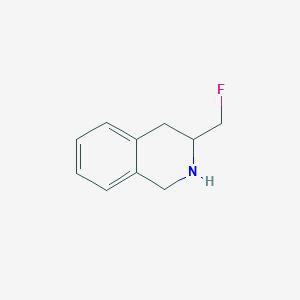
![3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)
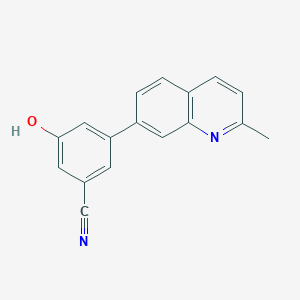
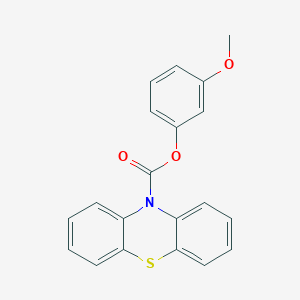
![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)

